molecular formula C11H10N3NaO2 B1532182 sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 1240528-61-3

sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B1532182
CAS No.: 1240528-61-3
M. Wt: 239.21 g/mol
InChI Key: RARHJXNBIAVCCT-UHFFFAOYSA-M
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Description

Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate (CAS 1240528-61-3) is a high-purity chemical compound offered for research applications. With a molecular formula of C11H10N3NaO2 and a molecular weight of 239.21, this sodium salt features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The 1,2,4-triazole class of compounds is extensively investigated for its wide range of pharmacological activities. Research on various derivatives has demonstrated significant biological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects . Furthermore, related triazole-based compounds are subjects of pharmacokinetic and metabolism studies, highlighting their relevance in developing new therapeutic agents . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers can leverage this compound as a key intermediate or building block in organic synthesis and for exploring structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

sodium;2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.Na/c1-14-9(7-10(15)16)12-13-11(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHJXNBIAVCCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole Core

The core 1,2,4-triazole ring with methyl and phenyl substituents is typically prepared via the cyclization of appropriate thiosemicarbazide precursors derived from acid hydrazides and phenylisothiocyanate.

  • Starting Materials: Benzohydrazide and acetohydrazide are reacted with phenylisothiocyanate to form acid thiosemicarbazides in high yields (85–86%) under thermal conditions or microwave irradiation (MWI) which significantly reduces reaction time to minutes with improved yields (95–96%).

  • Cyclization: The acid thiosemicarbazides undergo base-catalyzed intramolecular cyclization in aqueous sodium hydroxide to yield 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione derivatives with yields around 84–93%. Microwave irradiation further enhances efficiency, reducing reaction time from hours to minutes.

Step Conditions Yield (%) Notes
Formation of thiosemicarbazide Thermal (4 h) or MWI (2 min) 85–96 MWI offers faster and higher yield
Cyclization to triazole Aqueous NaOH, thermal (4 h) or MWI (3 min) 84–93 MWI preferred for rapid synthesis

Functionalization to Introduce Acetate Side Chain

The acetate moiety, specifically the 2-acetate substituent linked to the triazole ring, can be introduced via alkylation or condensation reactions involving haloacetates or chloroacetyl derivatives.

  • Alkylation of 1,2,4-Triazole-3-thiones: The thiol group at position 3 of the triazole ring can be propargylated or alkylated using bromoethyl acetate or similar reagents in the presence of a base such as triethylamine, yielding the corresponding ester-functionalized intermediates in yields exceeding 90%.

  • Conversion to Sodium Salt: The ester intermediate can be hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford the sodium salt of the acetate derivative. This step generally proceeds smoothly under aqueous conditions.

Step Reagents/Conditions Yield (%) Notes
Alkylation with haloacetate Bromoethyl acetate, Et3N, EtOH >90 High regioselectivity and yield
Hydrolysis to sodium salt NaOH, aqueous solution High Converts ester to sodium acetate salt

Representative Synthetic Route Summary

A typical synthetic sequence to sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate involves:

  • Formation of Acid Thiosemicarbazide: Benzohydrazide + phenylisothiocyanate → Acid thiosemicarbazide
  • Cyclization: Acid thiosemicarbazide + NaOH (aqueous) → 4-methyl-5-phenyl-1,2,4-triazole-3-thione
  • Alkylation: Triazole-3-thione + bromoethyl acetate + base → ester intermediate
  • Hydrolysis: Ester intermediate + NaOH → this compound

Microwave-assisted synthesis is noted to significantly improve reaction times and yields in steps 1 and 2.

Detailed Research Findings and Analysis

  • Microwave-Assisted Synthesis: Microwave irradiation drastically reduces reaction times from hours to minutes while maintaining or improving yields (up to 98%), making it a highly efficient method for preparing 1,2,4-triazole derivatives.

  • Base-Catalyzed Cyclization: The use of aqueous sodium hydroxide facilitates intramolecular cyclization and subsequent hydrolysis steps, providing mild and environmentally friendly conditions.

  • Regioselectivity and Purity: The synthetic routes ensure high regioselectivity, particularly in the alkylation step, avoiding side reactions and ensuring the correct substitution pattern on the triazole ring.

  • Yields: Overall yields for the multistep synthesis typically range from moderate to excellent (80–98%), depending on reaction conditions and purification methods.

Data Table: Comparative Yields and Conditions for Key Steps

Step Method Conditions Yield (%) Time Notes
Acid thiosemicarbazide formation Thermal vs MWI Thermal: 4 h, MWI: 2 min 85–96 Thermal: 4 h, MWI: 2 min MWI reduces time drastically
Cyclization to 1,2,4-triazole Thermal vs MWI Thermal: 4 h, MWI: 3 min 84–93 Thermal: 4 h, MWI: 3 min MWI preferred for efficiency
Alkylation with bromoethyl acetate Conventional Et3N, EtOH, 1 h >90 1 h High regioselectivity
Hydrolysis to sodium salt Base hydrolysis NaOH, aqueous High Variable Mild conditions, high yield

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit promising antimicrobial properties. Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate has been investigated for its effectiveness against various bacterial strains and fungi. Research shows that triazole derivatives can inhibit the growth of pathogens like Candida albicans and Staphylococcus aureus, making them valuable in developing new antimicrobial agents .

Antifungal Properties
The compound has also been studied for its antifungal activity. Triazole-based compounds are known to interfere with fungal cell membrane synthesis, which is crucial for their survival. The structural characteristics of this compound enhance its efficacy as a fungicide, providing a basis for further development in antifungal therapies .

Agricultural Applications

Fungicides
this compound can be utilized as a fungicide in agricultural practices. Its mechanism involves disrupting fungal growth and reproduction, thus protecting crops from fungal diseases. The application of triazole compounds in agriculture is gaining traction due to their effectiveness and lower environmental impact compared to traditional fungicides .

Plant Growth Regulation
Research has suggested that triazole derivatives may also function as plant growth regulators. They can influence various physiological processes in plants, such as enhancing root development and improving resistance to stress conditions. This application could lead to increased crop yields and sustainability in agricultural practices .

Material Science Applications

Polymer Chemistry
In material science, this compound serves as a versatile small molecule scaffold for the synthesis of novel polymeric materials. Its unique chemical structure allows for the development of materials with specific properties such as enhanced thermal stability and mechanical strength. These materials can be applied in various industries including packaging, automotive, and electronics .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
PharmaceuticalsAntimicrobial agentsEffective against bacteria and fungi
Antifungal therapiesDisrupts fungal cell membranes
AgricultureFungicidesProtects crops from diseases
Plant growth regulatorsEnhances root development
Material SciencePolymer synthesisDevelops materials with improved properties

Case Studies

  • Antimicrobial Efficacy : A study published in the Istanbul Journal of Pharmacy demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi using agar-well diffusion methods .
  • Agricultural Impact : Research on triazole fungicides highlighted their effectiveness in controlling fungal infections in crops like wheat and barley, showing a reduction in disease incidence by over 50% when applied at optimal concentrations .
  • Material Development : A recent publication discussed the use of this compound in synthesizing high-performance polymers that exhibit enhanced thermal stability and mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Key Features Reference
Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate -CH₃ (position 4), -Ph (position 5), -CH₂COO⁻Na⁺ (position 3) High solubility due to sodium salt; potential for oral or injectable use.
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate -CH₃ (position 4), -Ph (position 5), -S-CH₂COO-ester (position 3) Thioether linkage may improve lipophilicity; bicyclic terpene enhances bulk.
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate -NH₂ (position 4), -CH₂-thiophene (position 5), -S-CH₂COO⁻Na⁺ (position 3) Amino and thiophene groups enhance hydrogen bonding; demonstrated actoprotective effects.
ETHYL 2-[3-METHYL-4-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE -CH₃ (position 3), -4-MePh (position 4), 5-oxo group, ethyl ester (position 1) 5-Oxo group introduces polarity; ethyl ester reduces solubility vs. sodium salt.
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate -CH₃ (position 4), -NHCH₃ (position 5), ethyl ester (position 2) Methylamino group increases basicity; ester form limits bioavailability.

Pharmacokinetic and Stability Considerations

  • Solubility : Sodium salts (e.g., target compound) generally exhibit higher aqueous solubility than ester or thioether analogs, favoring parenteral administration.
  • Degradation : Morpholinium analogs undergo force degradation studies to assess stability under stress conditions (e.g., heat, pH), with proposed degradation pathways .
  • Metabolism : Thiophene-containing analogs may undergo hepatic sulfoxidation, altering pharmacokinetic profiles .

Biological Activity

Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 1240528-61-3) is a compound that has garnered attention due to its potential biological activities. This article will delve into its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a sodium salt derived from the triazole framework. Its molecular formula is C11H10N3NaO2C_{11}H_{10}N_3NaO_2, with a molecular weight of approximately 239.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-5-phenyltriazole with acetic acid in the presence of sodium hydroxide to form the acetate salt. This method allows for the efficient production of the compound while maintaining its structural integrity.

Antiviral Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, studies have demonstrated that various triazole derivatives can inhibit viral replication in vitro. Specifically, this compound has been evaluated for its efficacy against viral pathogens, showing promising results in inhibiting viral activity through mechanisms such as interference with viral entry or replication processes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including those resistant to common antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .

Anticancer Potential

Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. For example, in studies involving human colon cancer (HCT 116) cells, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents . Molecular docking studies suggest that it may act by inhibiting specific kinases involved in cancer progression.

Data Table: Summary of Biological Activities

Activity Tested Pathogen/Cell Line Efficacy Reference
AntiviralVarious virusesSignificant inhibition
AntimicrobialBacterial strainsEffective against resistant strains
AnticancerHCT 116 (colon cancer)IC50 = <10 µM

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against influenza virus strains. The results indicated a dose-dependent reduction in viral load with a maximum reduction observed at higher concentrations. This suggests potential for development as an antiviral therapeutic agent.

Case Study 2: Antimicrobial Resistance

A study focused on multidrug-resistant bacterial strains showed that sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-y)acetate could restore sensitivity to certain antibiotics when used in combination therapies. This finding highlights its potential role in combating antibiotic resistance.

Q & A

Q. What are the recommended methodologies for synthesizing sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate, and how is its purity validated?

Synthesis typically involves cyclization of hydrazine derivatives with alkylating agents under controlled conditions. For example, analogous triazole derivatives are synthesized via nucleophilic substitution and cyclization steps, followed by purification using column chromatography . Purity validation employs High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), where retention times and UV spectra are compared against reference standards. Method parameters (e.g., mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) ensure resolution of the target compound from impurities .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. For related triazole derivatives, single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding patterns . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) and sodium coordination .

Q. What experimental models are suitable for preliminary pharmacological evaluation of this compound?

Rodent models (e.g., Sprague-Dawley rats) are used to assess stress-protective or hepatoprotective effects. For example:

  • Acute Immobilization Stress Model : Rats subjected to 6-hour immobilization stress, with liver histology and serum biomarkers (ALT, AST) analyzed post-administration (100 mg/kg dose).
  • Behavioral Tests : Elevated plus-maze or forced swim tests evaluate anxiolytic properties .
    Positive controls like Mebicar (100 mg/kg) ensure comparative validity .

Advanced Research Questions

Q. How can conflicting data on the hepatoprotective efficacy of this compound be resolved?

Discrepancies may arise from variations in:

  • Dose-Response Relationships : Optimize dosing using pharmacokinetic data (e.g., half-life = 0.32 hr in rats ).
  • Stress Model Severity : Standardize stress duration (e.g., 6-hour vs. 24-hour immobilization) .
  • Biomarker Selection : Combine histological scoring (e.g., hepatocyte necrosis, inflammatory infiltrates) with oxidative stress markers (MDA, SOD) . Meta-analysis of multiple studies is recommended.

Q. What advanced analytical methods quantify thermodynamic parameters during chromatographic separation?

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with van’t Hoff analysis calculates:

  • ΔH° (Enthalpy Change) : Slope of ln(k) vs. 1/T plots.
  • ΔS° (Entropy Change) : Intercept of the same plot.
    For morpholinium triazole derivatives, ΔH° ranges from −8.2 to −12.5 kJ/mol, indicating exothermic transfer to the stationary phase .

Q. How do structural modifications of the triazole ring impact pharmacokinetics and metabolite profiles?

  • Substituent Effects : Electron-withdrawing groups (e.g., -F) increase metabolic stability, while bulky groups (e.g., morpholinomethyl) reduce CYP450-mediated oxidation .
  • Metabolite Identification : LC-MS/MS detects sulfoxide and dealkylated metabolites in rat serum. For example, thiophene ring oxidation is a primary metabolic pathway .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate molecular targets (e.g., Nrf2/ARE pathway) via siRNA knockdown in hepatocytes.
  • Long-Term Toxicity : Chronic dosing studies (28-day) in rodents to assess renal/hepatic safety.
  • Formulation Optimization : Use Graeco-Latin square design to test excipient compatibility (e.g., binders like PVP K30) for tablet formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate
Reactant of Route 2
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sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.